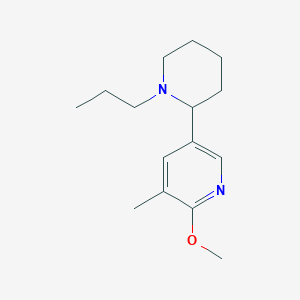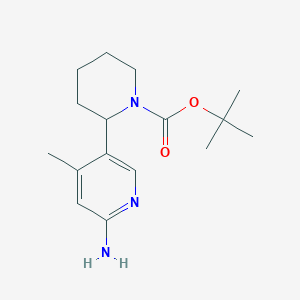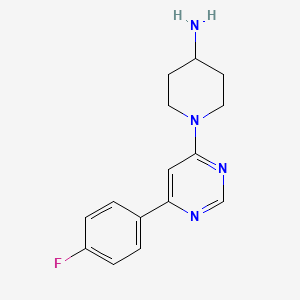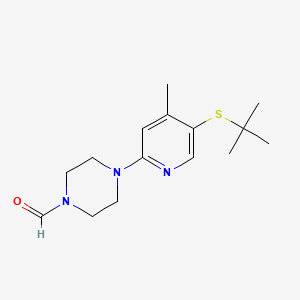
2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxy-3-methylpyridine with 1-propylpiperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-formyl-3-methyl-5-(1-propylpiperidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-3-methyl-5-(1-propylpiperidin-2-yl)piperidine.
Substitution: Formation of 2-substituted-3-methyl-5-(1-propylpiperidin-2-yl)pyridine derivatives.
Applications De Recherche Scientifique
2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-(3-piperidinylmethoxy)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 2-(4-Piperidinylmethoxy)pyridine
Comparison: 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylpiperidine moiety.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2O/c1-4-8-17-9-6-5-7-14(17)13-10-12(2)15(18-3)16-11-13/h10-11,14H,4-9H2,1-3H3 |
Clé InChI |
IHXUJFTVRFWNSC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCCC1C2=CN=C(C(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)




![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)




